1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-[3-(trifluoromethyl)phenyl]piperazine
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Description
The compound 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-[3-(trifluoromethyl)phenyl]piperazine is a unique and complex molecule with intriguing structural components. It features a blend of thiadiazole and piperazine moieties, connected by various functional groups. Compounds of this kind are of particular interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.
Synthetic Routes and Reaction Conditions
This compound can be synthesized using multi-step organic synthesis techniques. Typically, the preparation involves the following general steps:
Formation of 1,2,4-thiadiazole: : This moiety is often synthesized from appropriate thioamide or thiosemicarbazide precursors through cyclization reactions, often using reagents like phosphorus oxychloride (POCl3) under reflux conditions.
Attachment of Methoxyethyl Group: : Introduction of the methoxyethyl group can be achieved through nucleophilic substitution reactions, typically using alkylating agents.
Formation of Piperazine Derivative: : The piperazine derivative is usually synthesized separately, with the trifluoromethyl phenyl group attached through nucleophilic aromatic substitution or similar reactions.
Coupling Reactions: : The final step involves coupling the thiadiazole derivative with the piperazine derivative, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of such compounds would focus on optimizing yield, purity, and cost-efficiency. This might involve continuous flow chemistry techniques, advanced purification methods such as column chromatography, and scalable reaction conditions that ensure consistent product quality.
Types of Reactions it Undergoes
The compound this compound can undergo several types of chemical reactions:
Oxidation: : Oxidation reactions could modify the thiadiazole or methoxyethyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction of any present nitro or carbonyl groups could be achieved using agents like lithium aluminum hydride or palladium on carbon.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, particularly on the aromatic ring and the piperazine nitrogen atoms. Common reagents include halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Common Reagents and Conditions
Typical reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, palladium on carbon.
Substituting agents: N-bromosuccinimide, methyl iodide.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. They might include various oxidized, reduced, or substituted derivatives of the original compound.
Chemistry
In chemistry, this compound is studied for its interesting reactivity and potential use as a building block for synthesizing more complex molecules.
Biology
Biologically, compounds with similar structures have shown promise in interacting with biological macromolecules, making them candidates for further biological evaluation.
Medicine
Medicinal applications are particularly compelling. Compounds containing piperazine and thiadiazole structures often exhibit a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
Industrial applications could include use as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would likely involve interactions with specific molecular targets within biological systems. For example, it might bind to enzymes or receptors, modulating their activity through inhibition or activation. The presence of the trifluoromethyl group often enhances binding affinity and selectivity, while the piperazine moiety may interact with receptor sites or other proteins.
Similar Compounds
Similar compounds might include:
1-(4-Fluorophenyl)-4-(3-trifluoromethylphenyl)piperazine
1-[3-(Ethoxyethyl)-1,2,4-thiadiazol-5-yl]-4-phenylpiperazine
Uniqueness
What sets 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-[3-(trifluoromethyl)phenyl]piperazine apart is the combination of the methoxyethyl group with the thiadiazole and piperazine structure, offering unique chemical and biological properties that could potentially lead to novel applications and interactions not observed with other related compounds.
Properties
IUPAC Name |
3-(2-methoxyethyl)-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4OS/c1-24-10-5-14-20-15(25-21-14)23-8-6-22(7-9-23)13-4-2-3-12(11-13)16(17,18)19/h2-4,11H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZWNGZLMRAUMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NSC(=N1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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